![molecular formula C120H108O6 B584318 4,4',4''-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3',4',5',6'-uvabc]ovale CAS No. 1322530-52-8](/img/no-structure.png)

4,4',4''-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3',4',5',6'-uvabc]ovale

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

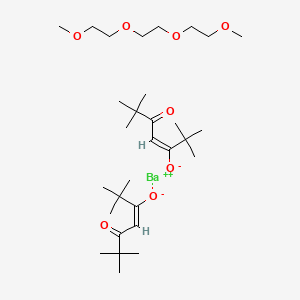

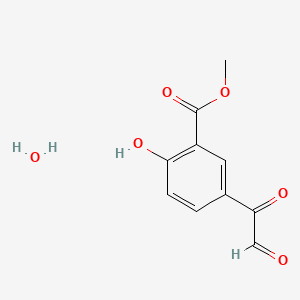

The compound “4,4’,4’‘-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3’,4’,5’,6’-uvabc]ovale” is a polycyclic aromatic hydrocarbon used for the prediction and detection of environmental humidity .

Molecular Structure Analysis

The molecular formula of this compound is C132H132O6 . It has a complex structure with multiple aromatic rings, which contributes to its properties as a polycyclic aromatic hydrocarbon .Physical And Chemical Properties Analysis

The compound has a molecular weight of 1814.46 . More specific physical and chemical properties like melting point, boiling point, and solubility are not available in the current resources.Aplicaciones Científicas De Investigación

Aggregation-Induced Phosphorescent Emission

One research application involves the study of aggregation-induced phosphorescent emission (AIPE). The study by Chen et al. (2016) focused on ReI complexes that showed AIPE characteristics, which are crucial for understanding luminescence in organic compounds and could be related to the chemical structure of the compound (Chen, Xu, Wan, Fan, & Si, 2016).

Charge Transfer and Molecular Aggregation

Research by Lee, Park, and Chang (2004) on molecular aggregation of disklike benzenetricarboxamides containing diacetylenic groups contributes to understanding how similar molecular structures behave in bulk and organic solvents. This is relevant for compounds like the one in your query, as it provides insights into molecular interactions and stability (Lee, Park, & Chang, 2004).

Electronic and Charge Transport Properties

A study focused on the structures, stability, electronic, and charge transport properties of benzo[o]bistriphenyleno[2,1,12,11-efghi:2',1',12',11'-uvabc]ovalene molecule. This is directly relevant as it investigates how edge fluorination and chlorination affect these properties, which is essential for materials used in optoelectronics (Bouba, Nya, Ngui, & Ndjaka, 2021).

Luminescence and Photophysical Properties

Kotch et al. (1993) explored the luminescence rigidochromism of fac-tricarbonylchloro(4,7-diphenyl-1,10-phenanthroline)rhenium, which acts as a spectroscopic probe in photosensitive thin films. This study provides insights into how similar compounds can be used in monitoring polymerization and the development of photosensitive materials (Kotch, Lees, Fuerniss, Papathomas, & Snyder, 1993).

Synthesis and Characterization

Research by Carroll and Braddock-Wilking (2013) on the synthesis of 2,5-substituted siloles and their interactions with metal cations is relevant. It involves the characterization of compounds similar in structure to the one you mentioned and explores their interactions with various cations, adding to the understanding of their chemical behavior (Carroll & Braddock-Wilking, 2013).

Mecanismo De Acción

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4,4',4''-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3',4',5',6'-uvabc]ovale' involves several steps including the synthesis of the intermediate compounds and the final coupling reaction.", "Starting Materials": [ "4-bromophenanthrene", "1,2-dibromoethane", "4-(3,7-dimethyloctyl)phenylboronic acid", "palladium acetate", "potassium carbonate", "copper iodide", "triethylamine", "N,N-dimethylformamide", "acetic acid", "dimethyl sulfoxide", "1,4-dioxane", "1,2-dichlorobenzene", "sodium hydride", "2-nitrophenylhydrazine", "sodium borohydride", "sodium hydroxide", "1,4-benzoquinone", "p-toluenesulfonic acid", "2,2'-dipyridyl", "tetrabutylammonium fluoride", "2,5-dimethoxytetrahydrofuran", "hexane", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Synthesis of 4-(3,7-dimethyloctyl)phenylboronic acid from 4-bromophenanthrene and 1,2-dibromoethane using palladium acetate, potassium carbonate, copper iodide, and triethylamine in N,N-dimethylformamide", "Synthesis of 2-nitrophenylhydrazone intermediate from 4-(3,7-dimethyloctyl)phenylboronic acid and 2-nitrophenylhydrazine using sodium borohydride in methanol", "Synthesis of 2,8-dibromo-4-(3,7-dimethyloctyl)phenylphenanthrene intermediate from 2-nitrophenylhydrazone and 1,4-benzoquinone using p-toluenesulfonic acid in 1,4-dioxane", "Synthesis of 2,8-dibromo-4-(3,7-dimethyloctyl)phenylphenanthrene-9,10-dione intermediate from 2,8-dibromo-4-(3,7-dimethyloctyl)phenylphenanthrene and sodium hydroxide in water", "Synthesis of 2,8-dibromo-4-(3,7-dimethyloctyl)phenylphenanthrene-9,10-dione-2,11-diol intermediate from 2,8-dibromo-4-(3,7-dimethyloctyl)phenylphenanthrene-9,10-dione and 2,2'-dipyridyl using tetrabutylammonium fluoride in 2,5-dimethoxytetrahydrofuran", "Final coupling reaction of 2,8-dibromo-4-(3,7-dimethyloctyl)phenylphenanthrene-9,10-dione-2,11-diol intermediate with 4-(3,7-dimethyloctyl)phenylboronic acid using palladium acetate in 1,2-dichlorobenzene and acetic acid" ] } | |

Número CAS |

1322530-52-8 |

Fórmula molecular |

C120H108O6 |

Peso molecular |

1646.178 |

InChI |

InChI=1S/C120H108O6/c1-64(2)16-13-19-67(7)22-25-70-28-34-73(35-29-70)94-88-58-52-82-86-56-62-92-98(77-42-48-80(49-43-77)119(122)125-11)96(75-38-32-72(33-39-75)27-24-69(9)21-15-18-66(5)6)90-60-54-84-87-57-63-93-99(78-44-50-81(51-45-78)120(123)126-12)95(74-36-30-71(31-37-74)26-23-68(8)20-14-17-65(3)4)89-59-53-83-85-55-61-91(97(94)76-40-46-79(47-41-76)118(121)124-10)109-103(85)115-112(100(82)106(88)109)116-104(86)110(92)108(90)102(84)114(116)117-105(87)111(93)107(89)101(83)113(115)117/h28-69H,13-27H2,1-12H3 |

Clave InChI |

RGNOIANPWVCTTI-UHFFFAOYSA-N |

SMILES |

CC(C)CCCC(C)CCC1=CC=C(C=C1)C2=C(C3=C4C5=C6C7=C8C4=C2C=CC8=C9C=CC1=C2C9=C7C4=C7C2=C(C=CC7=C2C=CC7=C8C2=C4C6=C2C8=C(C=CC2=C5C=C3)C(=C7C2=CC=C(C=C2)C(=O)OC)C2=CC=C(C=C2)CCC(C)CCCC(C)C)C(=C1C1=CC=C(C=C1)C(=O)OC)C1=CC=C(C=C1)CCC(C)CCCC(C)C)C1=CC=C(C=C1)C(=O)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

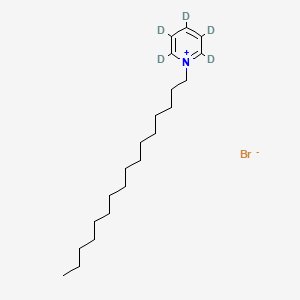

![Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester](/img/structure/B584235.png)

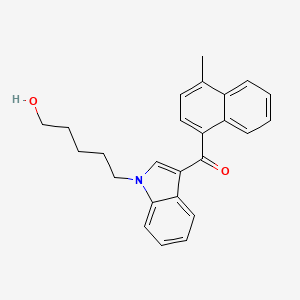

![10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate](/img/structure/B584246.png)

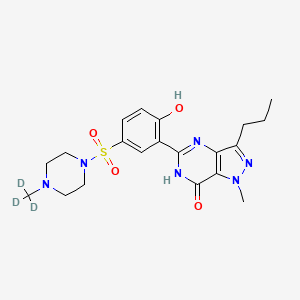

![[(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B584254.png)